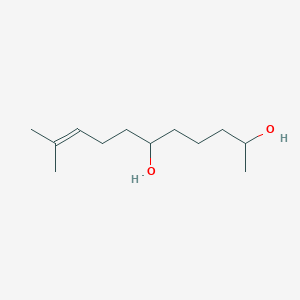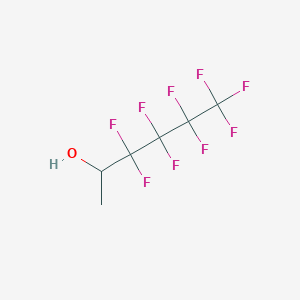![molecular formula C39H49N B14294169 N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline CAS No. 113236-17-2](/img/structure/B14294169.png)
N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline is an organic compound that features a pyrene moiety attached to a long alkyl chain, which is further connected to an aniline group with two methyl substituents. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of pyrene with the functional versatility of aniline.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline typically involves a multi-step process. One common method starts with the preparation of 4-bromo-N,N-dimethylaniline, which is then subjected to a Grignard reaction with 1-pyrenylmagnesium bromide to form the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe due to its strong fluorescence properties, making it useful in studying molecular interactions and dynamics.
Biology: The compound can be employed in bioimaging to visualize cellular structures and processes.
Medicine: Research into its potential as a drug delivery agent is ongoing, particularly in targeting cancer cells.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its conductive properties.
Mecanismo De Acción
The mechanism by which N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline exerts its effects involves its ability to interact with various molecular targets. The pyrene moiety can intercalate into DNA, disrupting its structure and function. Additionally, the aniline group can participate in electron transfer reactions, influencing cellular redox states and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-4-(pyren-1-yl)aniline: Similar structure but lacks the long alkyl chain.
N,N-Diphenyl-4-(pyren-1-yl)aniline: Contains phenyl groups instead of methyl groups on the aniline nitrogen.
Uniqueness
N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline is unique due to the presence of the long alkyl chain, which enhances its solubility and allows for better interaction with lipid membranes. This structural feature distinguishes it from other similar compounds and expands its range of applications.
Propiedades
Número CAS |
113236-17-2 |
|---|---|
Fórmula molecular |
C39H49N |
Peso molecular |
531.8 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(15-pyren-1-ylpentadecyl)aniline |
InChI |
InChI=1S/C39H49N/c1-40(2)36-28-21-31(22-29-36)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-32-23-24-35-26-25-33-19-16-20-34-27-30-37(32)39(35)38(33)34/h16,19-30H,3-15,17-18H2,1-2H3 |
Clave InChI |
SIKRSRPKYRPMNB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CCCCCCCCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-([4,4'-Bipiperidin]-1-yl)ethan-1-ol](/img/structure/B14294107.png)
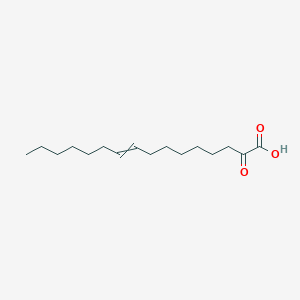


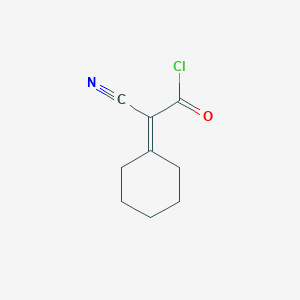
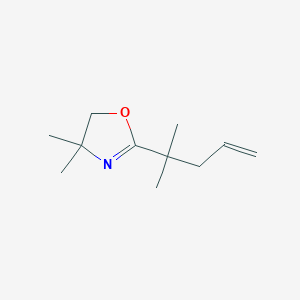

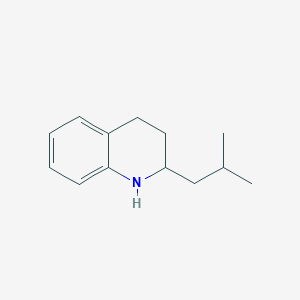
![N,N-Dimethyl-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]aniline](/img/structure/B14294153.png)


